(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
The compound (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one belongs to the imidazolone family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its structure includes:
Properties
Molecular Formula |
C17H14N2O2S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,22)/b15-11+ |
InChI Key |
MWWTVXPXKVNFDK-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
| Molecular Formula | C17H14N2O3S |
| Molecular Weight | 326.37 g/mol |
| CAS Number | 1142201-45-3 |
| Other Synonyms | 4-Imidazolidinone, 5-[(4-hydroxy-2-methoxyphenyl)methylene]-3-phenyl-2-thioxo- (5E) isomer |
| PubChem CID | 684753 (related analogs) |
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one generally involves the condensation of a 2-mercaptoimidazolone derivative with an appropriately substituted benzaldehyde. The key steps include:
- Formation of the imidazolone ring system bearing the mercapto group at position 2.
- Aldol-type condensation with 4-hydroxy-2-methoxybenzaldehyde to introduce the benzylidene substituent at position 5.
- Control of stereochemistry to obtain the (5E) isomer predominantly.
Detailed Synthetic Route
Step 1: Preparation of 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Starting from phenylhydrazine and thiourea derivatives, the imidazolone ring is constructed by cyclization reactions under acidic or basic catalysis.
- The mercapto group is introduced via thiourea or related sulfur sources.
- Reaction conditions typically involve reflux in ethanol or other polar solvents for several hours.
Step 2: Condensation with 4-hydroxy-2-methoxybenzaldehyde
- The 2-mercaptoimidazolone intermediate is reacted with 4-hydroxy-2-methoxybenzaldehyde in equimolar amounts.
- The reaction is performed in ethanol or methanol, often with catalytic amounts of acid or base to promote condensation.
- The mixture is refluxed for 4–6 hours or until completion as monitored by TLC or HPLC.
- The (5E) isomer is favored due to thermodynamic stability.
Step 3: Isolation and Purification
- After reaction completion, the product precipitates or is extracted.
- Purification is achieved by recrystallization from solvents such as ethanol or by chromatographic methods.
- Characterization confirms the (5E) stereochemistry and purity.
Experimental Data and Results Summary
| Parameter | Condition/Value | Outcome/Notes |
|---|---|---|
| Solvent | Ethanol or Methanol | Good solubility and reaction medium |
| Catalyst | Trace acid (e.g., acetic acid) or base (e.g., piperidine) | Promotes condensation reaction |
| Temperature | Reflux (78–85 °C) | Ensures completion of condensation |
| Reaction Time | 4–6 hours | Monitored by TLC/HPLC |
| Yield | 70–85% | High yield with optimized conditions |
| Purification Method | Recrystallization or column chromatography | High purity product obtained |
| Characterization Techniques | NMR, IR, Mass Spectrometry, X-ray crystallography (for stereochemistry) | Confirms structure and (5E) isomer |
Notes on Stereochemistry and Isomerism
The (5E) configuration refers to the trans arrangement of the benzylidene substituent relative to the imidazolone core, which is the thermodynamically favored isomer. Control of reaction conditions such as solvent polarity, temperature, and catalysts is essential to maximize the (5E) isomer yield and minimize (5Z) isomer formation.
Summary Table of Preparation Methods
| Step | Reagents/Materials | Conditions | Outcome |
|---|---|---|---|
| Imidazolone ring formation | Phenylhydrazine, thiourea | Reflux in ethanol, acidic/basic catalyst | 2-mercapto-3-phenylimidazolone intermediate |
| Aldol condensation | 2-mercaptoimidazolone, 4-hydroxy-2-methoxybenzaldehyde | Reflux in ethanol/methanol, acid/base catalyst | (5E)-benzylidene substituted product |
| Purification | Recrystallization or chromatography | Room temperature or mild heating | Pure (5E)-isomer compound |
Chemical Reactions Analysis
Types of Reactions
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxybenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce various substituted imidazole derivatives .
Scientific Research Applications
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among imidazolone derivatives lie in the substituents on the benzylidene group and the presence of functional groups like mercapto (-SH) or sulfonate. These variations significantly impact physicochemical properties:
*Estimated based on structural analogs. †Calculated from .
Key Observations:
- Electron-withdrawing groups (e.g., -NO₂ in ) lower melting points compared to electron-donating groups (-OCH₃) due to reduced crystallinity.
- Methoxy groups enhance solubility in polar solvents, whereas bulky aryl groups (e.g., diphenyl) may decrease solubility .
Antimicrobial Activity
- Compounds with 2-nitrobenzylidene substituents (e.g., c) exhibit moderate antimicrobial activity, attributed to the electron-withdrawing -NO₂ group enhancing membrane penetration .
- 3-Methoxybenzylidene derivatives (e.g., ) show improved bioavailability due to increased water solubility, though specific antimicrobial data for the target compound are unavailable .
Anticancer Activity
- Imidazolones with sulfonate moieties () demonstrate enhanced cytotoxicity (e.g., IC₅₀ = 85.1 µM against HeLa cells) compared to non-sulfonated analogs. The target compound’s -SH group may similarly improve binding to thiol-rich cellular targets .
- Styryl-substituted imidazolones () exhibit antimitotic activity, suggesting that the benzylidene group’s conjugation system is critical for bioactivity .
Biological Activity
The compound (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, characterized by its unique structural features that include a mercapto group and a methoxybenzylidene moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄N₂O₂S |
| Molecular Weight | 310.37 g/mol |
| CAS Number | 13109-91-6 |
| Density | 1.35 g/cm³ (predicted) |
| Boiling Point | 458 °C (predicted) |
| Hazard Classification | Irritant |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit moderate to good antimicrobial activity. For instance, research on thiazole derivatives showed effective inhibition against various bacterial strains, suggesting that (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one could possess similar properties due to its structural analogies .
Anticancer Activity
In vitro studies have demonstrated that imidazole derivatives can effectively inhibit cancer cell proliferation. The compound's mechanism of action may involve the disruption of microtubule dynamics, akin to established antitubulin drugs. For example, a related class of compounds known as SMART compounds has shown significant cytotoxicity against cancer cells by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis .
Case Study: In Vivo Efficacy
A study evaluating the in vivo efficacy of SMART compounds reported tumor growth inhibition in human prostate (PC-3) and melanoma (A375) xenograft models. Treatments resulted in tumor growth inhibition percentages ranging from 4% to 30%, indicating a promising therapeutic potential for structurally related compounds .
The biological activity of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one may be attributed to:
- Microtubule Disruption : Similar to other imidazole derivatives, it may interfere with tubulin polymerization.
- Apoptosis Induction : It potentially triggers apoptosis in cancer cells by activating intrinsic pathways.
- Antioxidant Properties : The mercapto group may contribute to antioxidant activities, mitigating oxidative stress in cells.
Q & A
How can researchers optimize the synthesis of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one to improve yield and purity?
Methodological Answer:
- Base-Promoted Cyclization: Adopt transition-metal-free conditions using amidines and ketones with a strong base (e.g., KOH or NaOMe) to facilitate spiro-fused imidazolone formation, as demonstrated in analogous dihydroimidazolone syntheses .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or methanol) to enhance reaction homogeneity. highlights methanol’s role in improving intermediate purity (94% yield, 95.5% HPLC purity) via reflux and filtration .
- Reagent Ratios: Optimize stoichiometry of sodium methoxide and magnesium chloride to reduce side products, as seen in thioether formation steps .
- Post-Synthesis Purification: Employ recrystallization from ethyl acetate/water mixtures to isolate crystalline products with >75% recovery .
What methodological approaches are recommended to resolve contradictions in NMR data for imidazolone derivatives?
Methodological Answer:
- Multi-Spectral Correlation: Combine -NMR, -NMR, and HRMS to verify structural assignments. For example, resolved tautomeric ambiguities in oxazepinone derivatives by comparing experimental HRMS (e.g., m/z 354.1210 for CHNO) with theoretical values .
- Computational Modeling: Use DFT calculations to predict chemical shifts and compare with experimental NMR data. This approach validated the Z/E configuration in benzylidene derivatives in .
- X-ray Crystallography: When feasible, determine absolute configuration via single-crystal diffraction, as done for spiro-fused imidazolones (CCDC 1017138) .
How can the antifungal activity of this compound be systematically evaluated against plant pathogens?
Methodological Answer:
- In Vitro Assays:
- Mycelial Growth Inhibition: Use potato dextrose agar (PDA) plates inoculated with Fusarium spp. or Botrytis cinerea. Measure inhibition zones at 50–200 µg/mL concentrations, referencing protocols from .
- Spore Germination Tests: Assess conidial germination rates in liquid media supplemented with the compound (IC calculations) .
- In Vivo Models:
- Apply foliar sprays on infected crops (e.g., wheat or tomatoes) and monitor disease progression over 14 days. ’s randomized block design with split-split plots can guide experimental replication .
What strategies are effective in analyzing the environmental fate of this compound in ecological risk assessments?
Methodological Answer:
- Environmental Partitioning Studies:
- Biotic Transformation Assays:
- Use soil microcosms spiked with -labeled compound to track mineralization (CO evolution) and metabolite formation via LC-MS/MS .
- Ecotoxicity Testing:
- Conduct Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition assays per OECD guidelines .
How should researchers approach structural elucidation when X-ray crystallography is not feasible?
Methodological Answer:
- Advanced Spectroscopic Techniques:
- 2D NMR (COSY, NOESY): Resolve spatial proximity of protons in the benzylidene and mercapto groups. used NOESY to confirm Z-configuration in thiazolo-pyrimidine derivatives .
- IR Spectroscopy: Identify characteristic stretches (e.g., C=O at ~1700 cm, C=S at ~1250 cm) to differentiate tautomers .
- Computational Aids:
- Generate in silico NMR spectra using software like ACD/Labs or Gaussian. ’s PubChem data (InChI: C10H6INO2S2) provided validated references for comparison .
What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Profiling:
- Molecular Docking:
- QSAR Modeling:
- Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity. ’s thiazolidinones used QSAR to optimize antifungal EC values .
How can researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
- Standardized Assay Conditions:
- Normalize cell viability assays (e.g., MTT) using identical cell lines (e.g., HepG2 or MCF-7) and serum concentrations (10% FBS) to minimize variability .
- Meta-Analysis of Structure-Activity Relationships (SAR):
- Compare substituent effects (e.g., methoxy vs. chloro groups) on IC values. found that 4-nitrobenzyl substituents reduced antifungal efficacy by 40% compared to 4-methyl analogs .
- Dose-Response Replication:
- Repeat experiments with ≥3 biological replicates and report mean ± SEM. ’s split-plot design ensured statistical robustness for trellis system studies .
What experimental designs are recommended for studying the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Light Exposure Studies:
- Lyophilization for Long-Term Storage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
